molecular formula C9H12N2O3 B2372843 N-(5-Methyl-4-isoxazolylcarbonyl)-morpholine CAS No. 99803-81-3

N-(5-Methyl-4-isoxazolylcarbonyl)-morpholine

Cat. No. B2372843
CAS RN: 99803-81-3
M. Wt: 196.206
InChI Key: MCJKEIQDVUIFSI-UHFFFAOYSA-N
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Description

N-(5-Methyl-4-isoxazolylcarbonyl)-morpholine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and drug development. This compound is also known as MIH (Morpholine-4-carbonyl-5-methylisoxazole hydrazone) and has a molecular formula of C9H12N2O3.

Mechanism of Action

The mechanism of action of N-(5-Methyl-4-isoxazolylcarbonyl)-morpholine is not fully understood. However, studies have shown that MIH has the ability to inhibit the activity of various enzymes, which may contribute to its potential therapeutic effects. MIH has also been shown to have antioxidant and anti-inflammatory properties, which may further contribute to its potential therapeutic benefits.
Biochemical and Physiological Effects:
N-(5-Methyl-4-isoxazolylcarbonyl)-morpholine has been shown to have various biochemical and physiological effects. Studies have shown that MIH has the ability to cross the blood-brain barrier, which may make it a potential candidate for the treatment of neurodegenerative disorders. MIH has also been shown to have cytotoxic effects on cancer cells, which may make it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(5-Methyl-4-isoxazolylcarbonyl)-morpholine is its potential therapeutic applications in various fields. However, one of the main limitations of MIH is its low solubility in water, which may limit its potential applications in certain experiments.

Future Directions

There are several future directions for the study of N-(5-Methyl-4-isoxazolylcarbonyl)-morpholine. One potential direction is the further investigation of MIH as a potential drug candidate for the treatment of neurodegenerative disorders and cancer. Another potential direction is the development of more efficient synthesis methods for MIH, which may increase its potential applications in various fields. Additionally, further studies are needed to fully understand the mechanism of action of MIH and its potential biochemical and physiological effects.

Scientific Research Applications

N-(5-Methyl-4-isoxazolylcarbonyl)-morpholine has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, MIH has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. MIH has also been studied as a potential inhibitor of various enzymes, including acetylcholinesterase, monoamine oxidase, and butyrylcholinesterase.

properties

IUPAC Name

(5-methyl-1,2-oxazol-4-yl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-7-8(6-10-14-7)9(12)11-2-4-13-5-3-11/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCJKEIQDVUIFSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

of melting point 42° to 44° C., prepared from 5-methyl-4-isoxazolecarboxylic acid chloride and morpholine.
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